Pyridine-2-thiol hydrochloride Pyridine-2-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758502
InChI: InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H
SMILES:
Molecular Formula: C5H6ClNS
Molecular Weight: 147.63 g/mol

Pyridine-2-thiol hydrochloride

CAS No.:

Cat. No.: VC15758502

Molecular Formula: C5H6ClNS

Molecular Weight: 147.63 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-2-thiol hydrochloride -

Specification

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
IUPAC Name 1H-pyridine-2-thione;hydrochloride
Standard InChI InChI=1S/C5H5NS.ClH/c7-5-3-1-2-4-6-5;/h1-4H,(H,6,7);1H
Standard InChI Key DEFWQDPUUKMPRI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=S)NC=C1.Cl

Introduction

Chemical Identity and Structural Features

Pyridine-2-thiol hydrochloride is structurally characterized by a pyridine ring substituted with a thiol (-SH) group at the 2-position, coordinated with hydrochloric acid. The molecular formula of the parent compound, pyridine-2-thiol, is C5H5NS\text{C}_5\text{H}_5\text{NS}, with a molecular weight of 111.16 g/mol . The hydrochloride form likely adopts the formula C5H6NSCl\text{C}_5\text{H}_6\text{NSCl}, though exact stoichiometry may vary depending on protonation state. Key identifiers include:

PropertyValueSource
CAS Registry (Parent)2637-34-5
Molecular FormulaC5H6NSCl\text{C}_5\text{H}_6\text{NSCl} (inferred)
Molecular Weight147.63 g/mol (calculated)
pKa (Thiol Group)~10.00 (parent compound)

The thiol group’s acidity (pKa10\text{p}K_a \approx 10) enables deprotonation under basic conditions, forming a thiolate anion that participates in coordination chemistry. The pyridine nitrogen (pKa1.07\text{p}K_a \approx -1.07) remains protonated in acidic environments, enhancing solubility in polar solvents.

Synthesis and Purification

Synthetic Pathways

The hydrochloride salt is typically synthesized via protonation of pyridine-2-thiol using hydrochloric acid. Pyridine-2-thiol itself is prepared through nucleophilic substitution reactions involving pyridinium salts and sulfur nucleophiles. For example, Schmidt and Mordhorst demonstrated that tricationic pyridinium salts react with thiols at room temperature to yield sulfanylpyridines . A generalized route involves:

  • Formation of Pyridinium Salt:
    Reaction of pentachloropyridine with 4-dimethylaminopyridine yields monocationic or tricationic intermediates .

  • Thiol Incorporation:
    Nucleophilic attack by hydrogen sulfide or thiourea introduces the thiol group.

  • Acid Treatment:
    Treatment with HCl gas or aqueous HCl converts the thiol to its hydrochloride form.

Purification Methods

Purification of pyridine-2-thiol hydrochloride follows protocols established for the parent compound. Recrystallization from chloroform or benzene removes impurities . Chromatography on silica gel (ethyl acetate/petroleum ether) is effective for isolating derivatives .

Physicochemical Properties

Thermal Stability

Pyridine-2-thiol exhibits a melting point of 127–130°C , while the hydrochloride salt likely decomposes at higher temperatures due to ionic interactions. Predicted boiling points for analogous compounds range between 180–185°C .

Solubility Profile

The hydrochloride salt is expected to exhibit enhanced water solubility compared to the parent compound (50 g/L at 20°C) . Experimental solubility data for derivatives include:

SolventSolubility (Parent)Solubility (Hydrochloride, inferred)
Water50 g/L>100 g/L
MethanolSlightly solubleModerately soluble
ChloroformSlightly solublePoorly soluble

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 2969 cm1^{-1} (C-H stretch) and 1506 cm1^{-1} (C=N vibration) .

  • NMR: 1H^1\text{H} NMR of parent compound shows peaks at δ 3.10–1.16 ppm for alkyl substituents .

Chemical Reactivity and Applications

Substitution Reactions

The thiol group undergoes alkylation or acylation with electrophiles like alkyl halides. For instance, reaction with methyl iodide yields 2-methylmercaptopyridine :

C5H5NS+CH3IC5H4NSCH3+HI\text{C}_5\text{H}_5\text{NS} + \text{CH}_3\text{I} \rightarrow \text{C}_5\text{H}_4\text{NSCH}_3 + \text{HI}

This reactivity is leveraged to synthesize ligands for metal complexes .

Metal Complexation

Pyridine-2-thiol coordinates transition metals (e.g., Cu, Zn) via its nitrogen and sulfur atoms. The hydrochloride salt’s ionic nature enhances solubility in aqueous media, facilitating catalyst design for oxidation reactions .

Biochemical Applications

The compound’s ability to bind DNA is exploited in plasmid purification. Coating porous media with pyridine-2-thiol derivatives selectively isolates supercoiled DNA .

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